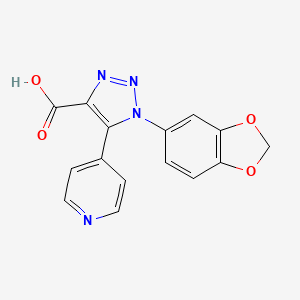
2-Bromo-1-(isoquinolin-1-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-(isoquinolin-1-yl)ethan-1-one is an organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by the presence of a bromine atom attached to an ethanone group, which is further connected to an isoquinoline ring. Isoquinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis.
Mechanism of Action
Target of Action
It’s known that isoquinoline derivatives have been used in the synthesis of a class of hydrazine derivatives . Hydrazines are of considerable technical and commercial importance, used in the pharmaceutical, agrochemical, polymer, and dye industries, and as precursors in organic synthesis .
Mode of Action
It’s known that isoquinoline-catalyzed addition of 2-bromo-1-aryl-1-ethanone to dialkyl azodicarboxylate leads to the synthesis of trialkyl 2-[(1e)-n-(alkoxycarbonyl)-2-aryl-2-oxoethanehydrazonoyl]hydrazine-1,1,2-tricarboxylate . This suggests that the compound may interact with its targets through a catalytic process.
Biochemical Pathways
It’s known that hydrazine derivatives, which can be synthesized using isoquinoline derivatives, have found applications in a large number of areas . This suggests that the compound may affect a variety of biochemical pathways.
Result of Action
It’s known that many hydrazine derivatives show remarkable biological activities and various similar compounds have been shown to be effective for the treatment of hypertension, tuberculosis, and parkinson’s disease . This suggests that the compound may have similar effects.
Action Environment
It’s known that the synthesis of hydrazine derivatives using isoquinoline derivatives features operational simplicity, good yields, and easily accessible starting materials . This suggests that the compound may be stable under a variety of environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(isoquinolin-1-yl)ethan-1-one typically involves the bromination of 1-(isoquinolin-1-yl)ethan-1-one. One common method is the reaction of 1-(isoquinolin-1-yl)ethan-1-one with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of catalysts such as isoquinoline can also enhance the efficiency of the bromination process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(isoquinolin-1-yl)ethan-1-one undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include 1-(isoquinolin-1-yl)ethan-1-amine, 1-(isoquinolin-1-yl)ethan-1-thiol, and 1-(isoquinolin-1-yl)ethan-1-ol.
Oxidation: Products include 1-(isoquinolin-1-yl)ethanoic acid.
Reduction: Products include 1-(isoquinolin-1-yl)ethanol.
Scientific Research Applications
2-Bromo-1-(isoquinolin-1-yl)ethan-1-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including potential anticancer and antimicrobial agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules and natural products.
Material Science: It is used in the development of novel materials with unique electronic and optical properties.
Biological Studies: The compound is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Comparison with Similar Compounds
Similar Compounds
1-(Isoquinolin-1-yl)ethan-1-one: Lacks the bromine atom, resulting in different reactivity and biological activity.
2-Chloro-1-(isoquinolin-1-yl)ethan-1-one: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.
1-(Isoquinolin-1-yl)propan-1-one: Contains an additional carbon in the alkyl chain, affecting its reactivity and biological interactions.
Uniqueness
2-Bromo-1-(isoquinolin-1-yl)ethan-1-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and the ability to form specific interactions with biological targets. This makes it a valuable compound in medicinal chemistry and organic synthesis .
Properties
IUPAC Name |
2-bromo-1-isoquinolin-1-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO/c12-7-10(14)11-9-4-2-1-3-8(9)5-6-13-11/h1-6H,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NANYLNYMOOKXSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2C(=O)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

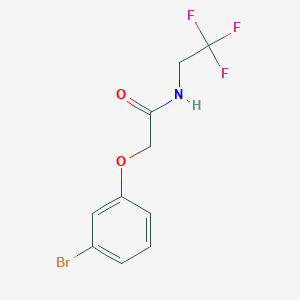
![tert-butyl N-[2-(4-phenylbutanamido)ethyl]carbamate](/img/structure/B1373797.png)
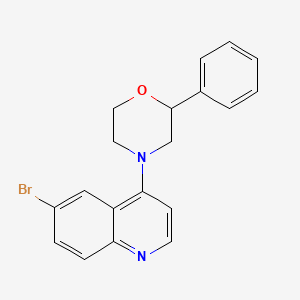
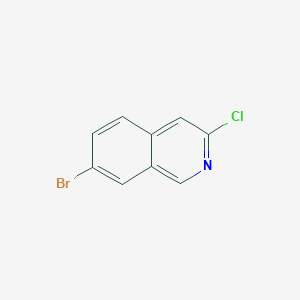
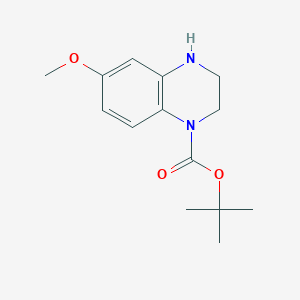
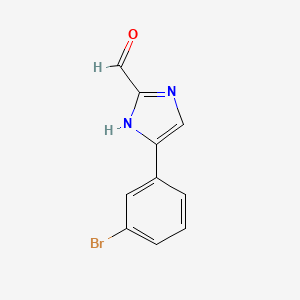
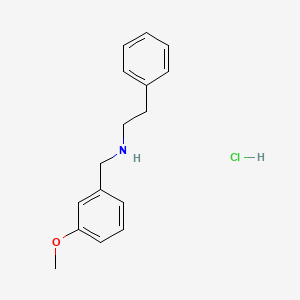
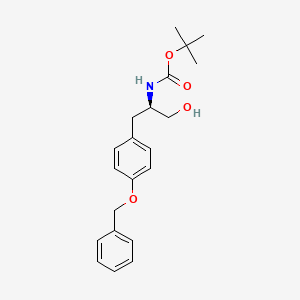
![3-[2-[2-[2-[2-[2-[2-[2-(2-Acetylsulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B1373806.png)
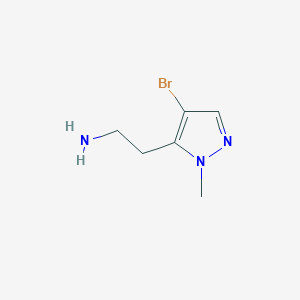

![2-Bromo-5,6-dihydrothieno[2,3-c]pyridin-7(4H)-one](/img/structure/B1373814.png)
